molecular formula C16H26N4O8 B14235869 L-Seryl-L-alanyl-L-prolyl-L-glutamic acid CAS No. 393511-40-5

L-Seryl-L-alanyl-L-prolyl-L-glutamic acid

Katalognummer: B14235869
CAS-Nummer: 393511-40-5
Molekulargewicht: 402.40 g/mol
InChI-Schlüssel: GVGJDBADPJIQIB-NAKRPEOUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Seryl-L-alanyl-L-prolyl-L-glutamic acid is a peptide compound composed of four amino acids: serine, alanine, proline, and glutamic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-alanyl-L-prolyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA and scavengers.

Industrial Production Methods

Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. Recombinant methods involve genetically engineered microorganisms, such as Escherichia coli, to produce the peptide. This approach can be more cost-effective and scalable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

L-Seryl-L-alanyl-L-prolyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: Oxidation of the peptide can occur at the amino acid side chains, particularly at the serine and proline residues.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Substitution reactions can modify the side chains of the amino acids, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various alkylating agents or acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carbonylated derivatives, while reduction can yield reduced forms of the peptide.

Wissenschaftliche Forschungsanwendungen

L-Seryl-L-alanyl-L-prolyl-L-glutamic acid has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Wirkmechanismus

The mechanism of action of L-Seryl-L-alanyl-L-prolyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors, influencing cellular signaling cascades and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Seryl-L-prolyl-L-seryl-L-alanyl-L-alanyl-L-glutamic acid: A similar peptide with an additional serine residue.

    L-Tyrosyl-L-arginyl-L-arginyl-L-alanyl-L-alanyl-L-valyl-L-prolyl-L-prolyl-L-seryl-L-prolyl-L-seryl-L-leucyl-L-seryl-L-arginyl-L-histidyl-L-seryl-L-seryl-L-prolyl-L-histidyl-L-glutaminyl-O-phosphono-L-seryl-L-α-glutamyl-L-α-aspartyl-L-α-glutamyl-L-α-glutamyl-L-glutamic acid: A more complex peptide with multiple amino acids and functional groups.

Uniqueness

L-Seryl-L-alanyl-L-prolyl-L-glutamic acid is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its simplicity compared to more complex peptides makes it an ideal model for studying fundamental peptide chemistry and biology.

Eigenschaften

CAS-Nummer

393511-40-5

Molekularformel

C16H26N4O8

Molekulargewicht

402.40 g/mol

IUPAC-Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C16H26N4O8/c1-8(18-13(24)9(17)7-21)15(26)20-6-2-3-11(20)14(25)19-10(16(27)28)4-5-12(22)23/h8-11,21H,2-7,17H2,1H3,(H,18,24)(H,19,25)(H,22,23)(H,27,28)/t8-,9-,10-,11-/m0/s1

InChI-Schlüssel

GVGJDBADPJIQIB-NAKRPEOUSA-N

Isomerische SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CO)N

Kanonische SMILES

CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.